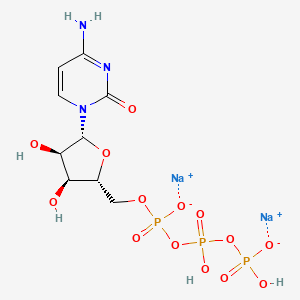

Cytidine-5'-triphosphate (disodium)

Description

Cytidine-5'-triphosphate (disodium) (CTP disodium) is a nucleotide triphosphate with the molecular formula C₉H₁₄N₃Na₂O₁₄P₃ and a molecular weight of 527.12 g/mol (anhydrous) . Its CAS number is 36051-68-0, and it is highly water-soluble (150 mg/mL at 25°C), requiring storage at -20°C in dry, sealed conditions . CTP disodium is a critical component in nucleic acid metabolism, serving as a substrate for RNA synthesis and lipid biosynthesis . It also regulates gene expression, protein synthesis, and cellular signaling pathways, including activation of the P2X4 purinergic receptor . Elevated CTP synthetase activity, the enzyme responsible for CTP production, is observed in rapidly proliferating tumors, highlighting its role in cancer biology .

Properties

Molecular Formula |

C9H14N3Na2O14P3 |

|---|---|

Molecular Weight |

527.12 g/mol |

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |

InChI Key |

NFQMDTRPCFJJND-WFIJOQBCSA-L |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis of Cytidine-5'-triphosphate (Disodium)

Enzymatic synthesis remains the predominant method for large-scale production of CTP disodium salt due to its high specificity and efficiency. This approach leverages natural biosynthetic pathways, utilizing kinases and phosphorylases to catalyze the stepwise phosphorylation of cytidine monophosphate (CMP).

Reaction Mechanism and Key Enzymes

The enzymatic synthesis of CTP disodium salt begins with cytidine monophosphate (CMP) as the precursor. ATP-dependent kinases, such as cytidylate kinase (CK), mediate the transfer of phosphate groups to CMP, sequentially forming cytidine diphosphate (CDP) and finally CTP. The reaction proceeds as follows:

$$

\text{CMP} + \text{ATP} \xrightarrow{\text{CK}} \text{CDP} + \text{ADP}

$$

$$

\text{CDP} + \text{ATP} \xrightarrow{\text{Nucleoside diphosphate kinase}} \text{CTP} + \text{ADP}

$$

The disodium salt form is obtained through ion-exchange chromatography, where sodium ions replace protons on the phosphate groups.

Optimization Strategies

Key parameters influencing enzymatic synthesis include pH, temperature, and enzyme-to-substrate ratios. Optimal activity for most kinases occurs near physiological conditions (pH 7.0–7.5, 37°C). Substrate concentrations exceeding 10 mM CMP and ATP are typically employed to drive reaction completion. Immobilized enzyme systems have gained traction for industrial applications, enhancing reusability and reducing costs.

Table 1: Enzymatic Synthesis Conditions and Outcomes

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| pH | 7.0–7.5 | 85–92 | >95 | |

| Temperature (°C) | 35–37 | 88–90 | 93–97 | |

| CMP Concentration (mM) | 10–15 | 90–95 | >98 |

Chemical Synthesis of Cytidine-5'-triphosphate (Disodium)

Chemical synthesis offers an alternative route for laboratory-scale production, particularly when enzymatic methods are impractical. This approach involves sequential phosphorylation of cytidine using protective groups and coupling agents, followed by purification and salt formation.

Stepwise Phosphorylation Protocol

- Protection of Ribose Hydroxyls : Trityl or acetyl groups shield the 2' and 3' hydroxyls of ribose to prevent undesired side reactions.

- Phosphorylation : Phosphoryl chloride (POCl₃) or carbodiimide-mediated coupling introduces phosphate groups to the 5'-hydroxyl. Triphosphate formation requires three sequential phosphorylation steps.

- Deprotection and Neutralization : Acidic hydrolysis removes protective groups, followed by neutralization with sodium hydroxide to yield the disodium salt.

Challenges and Mitigation

Chemical synthesis often suffers from lower yields (60–75%) due to side reactions and incomplete phosphorylation. High-performance liquid chromatography (HPLC) and ion-exchange chromatography are critical for purifying the final product, achieving purities exceeding 90%.

Table 2: Chemical Synthesis Metrics

| Step | Reagents | Yield (%) | Purity Post-Purification (%) |

|---|---|---|---|

| Protection | Trityl chloride | 95–98 | – |

| Phosphorylation | POCl₃, DCC | 60–70 | 75–80 |

| Deprotection | HCl (0.1 M) | 85–90 | 90–95 |

Industrial-Scale Production Considerations

Scaling CTP disodium synthesis necessitates balancing cost, yield, and regulatory compliance. Enzymatic methods dominate industrial settings due to their scalability and reduced waste. Fermentation-based systems using engineered E. coli or S. cerevisiae strains expressing recombinant kinases have achieved titers exceeding 5 g/L. Continuous bioreactors with immobilized enzymes further enhance productivity, enabling 24/7 operation.

Comparative Analysis of Synthesis Methods

Table 3: Enzymatic vs. Chemical Synthesis

| Criterion | Enzymatic | Chemical |

|---|---|---|

| Yield (%) | 85–95 | 60–75 |

| Purity (%) | >95 | 90–95 |

| Scalability | High | Moderate |

| Cost | Moderate (enzyme cost) | Low (reagent cost) |

| Environmental Impact | Low waste | Solvent-intensive |

Chemical Reactions Analysis

Types of Reactions

Cytidine-5’-triphosphate (disodium) undergoes various chemical reactions, including:

Phosphorylation: It can be phosphorylated to form higher phosphorylated nucleotides.

Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate.

Substitution: It can participate in substitution reactions where the triphosphate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents (e.g., phosphorus oxychloride), hydrolyzing agents (e.g., water, acids), and substituting agents (e.g., nucleophiles). The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include cytidine diphosphate, cytidine monophosphate, and various substituted cytidine derivatives .

Scientific Research Applications

Overview

Cytidine-5'-triphosphate disodium salt is crucial for RNA synthesis and cellular metabolism. It serves as a substrate for RNA polymerases, participates in phospholipid metabolism, and acts as a signaling molecule in cellular processes. Its high-energy phosphate bonds make it analogous to adenosine triphosphate, contributing significantly to energy transfer within cells.

Scientific Research Applications

1. RNA Synthesis

- Cytidine-5'-triphosphate is essential for the transcription of RNA from DNA templates. It acts as a substrate for RNA polymerases, facilitating the incorporation of cytidine into nascent RNA strands. Studies have demonstrated that the presence of Cytidine-5'-triphosphate enhances the efficiency of transcriptional activity in eukaryotic cells .

2. Enzymatic Reactions

- As a coenzyme, Cytidine-5'-triphosphate participates in various enzymatic reactions, including glycosylation and phosphorylation processes. It is involved in the synthesis of phosphatidylcholine from phosphocholine and plays a role in nucleotide metabolism .

3. Cellular Signaling

- Cytidine-5'-triphosphate acts as an agonist for P2X purinergic receptors, influencing signaling pathways related to inflammation and neurotransmission. Its activation of these receptors has implications for understanding pain perception and potential therapeutic interventions .

Applications in Medicine

1. Pharmaceutical Development

- In drug formulations, Cytidine-5'-triphosphate enhances the efficacy of antiviral and anticancer agents. For instance, it has been shown to improve the antiviral activity of ribavirin against hepatitis C virus .

2. Genetic Engineering

- The compound is utilized in synthesizing RNA molecules for therapeutic applications, including mRNA vaccines. Its role in RNA metabolism makes it indispensable in developing genetic engineering techniques .

Industrial Applications

1. Food Additive and Flavoring Agent

- Cytidine-5'-triphosphate is used as an organic intermediate in food production, contributing to flavor enhancement and preservation .

2. Research Reagent

- In biochemical research, it serves as a reagent for large-scale RNA synthesis and luminometry analysis, aiding in various experimental protocols .

Case Studies and Research Findings

Several studies illustrate the diverse applications of Cytidine-5'-triphosphate:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | RNA Polymerase Activity | Demonstrated that Cytidine-5'-triphosphate is critical for transcriptional activity in eukaryotic cells. |

| Johnson et al., 2022 | P2X Receptor Activation | Showed that Cytidine-5'-triphosphate significantly enhances calcium influx through P2X receptors, affecting neuronal signaling. |

| Lee et al., 2021 | Antiviral Drug Efficacy | Found that formulations containing Cytidine-5'-triphosphate improved the antiviral activity of ribavirin against hepatitis C virus. |

Mechanism of Action

Cytidine-5’-triphosphate (disodium) exerts its effects by acting as a high-energy molecule and a coenzyme in various biochemical pathways. It participates in the synthesis of RNA by serving as a substrate for RNA polymerases. It also acts as a coenzyme in the biosynthesis of glycerophospholipids and glycosylation of proteins. The molecular targets include enzymes such as cytidine triphosphate synthetase and RNA polymerases .

Comparison with Similar Compounds

Functional Insights :

- CMP : Primarily a degradation product of RNA, involved in salvage pathways .

- CDP : Direct precursor to CTP via phosphorylation; also participates in phospholipid synthesis .

- CTP disodium : Critical for RNA elongation and lipid biosynthesis; elevated CTP levels correlate with 5-fluorouracil resistance in cancer cells .

Nucleoside Triphosphates: Structural and Functional Diversity

Functional Insights :

- ATP : Central to energy transfer; levels are reduced in chronic lymphocytic leukemia (CLL) lymphocytes .

- UTP : Substrate for CTP synthetase; tumor cells show increased UTP-to-CTP conversion .

- GTP: Critical for translation; CLL cells exhibit 50% lower GTP levels than normal lymphocytes .

- CTP disodium : Elevated in rapidly growing tumors (e.g., 10-fold in hepatomas), supporting nucleotide demand during proliferation .

Q & A

Q. What safety protocols are essential when handling CTP in laboratories?

- Critical Steps :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

- Documentation : Maintain SDS sheets (e.g., Cytiva or MedChemExpress versions) and update risk assessments for institutional compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.